molecular formula C27H31N3O3S4 B389178 (2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE

(2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE

Cat. No.: B389178
M. Wt: 573.8g/mol
InChI Key: HCRLSXWCHMUUFW-ORFRIDJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE is a complex organic molecule characterized by multiple thiazolidinone and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of cyclohexylamine with a benzothiazole derivative, followed by cyclization and thiazolidinone formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene
  • 3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE lies in its dual thiazolidinone and benzothiazole rings, which provide a versatile framework for various chemical modifications and applications. This dual-ring structure is not commonly found in similar compounds, making it a unique candidate for further research and development.

Properties

Molecular Formula

C27H31N3O3S4

Molecular Weight

573.8g/mol

IUPAC Name

(2Z,5Z)-3-cyclohexyl-2-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H31N3O3S4/c1-28-19-15-18(33-2)13-14-20(19)35-25(28)21-23(31)29(16-9-5-3-6-10-16)26(36-21)22-24(32)30(27(34)37-22)17-11-7-4-8-12-17/h13-17H,3-12H2,1-2H3/b25-21-,26-22-

InChI Key

HCRLSXWCHMUUFW-ORFRIDJFSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)C5CCCCC5)/S3)C6CCCCC6

SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5CCCCC5)S3)C6CCCCC6

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5CCCCC5)S3)C6CCCCC6

Origin of Product

United States

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